
(5-cloro-2-metoxifenil)(3-(4-ciclopropil-1H-1,2,3-triazol-1-il)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis y Síntesis Orgánica
El estudio de nuevos protocolos catalíticos para la síntesis sostenible de compuestos orgánicos es de gran interés. Los investigadores han explorado el uso de sólidos orgánicos iónicos, como el cloruro de 1,3-bis(carboximetil)imidazolio, como catalizadores. Esta metodología se ha aplicado a la preparación del compuesto bioactivo potencial 1-(3,4-dimetoxi fenil)-3-(4-metoxifenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona con un rendimiento moderado. Ambas reacciones sintéticas (preparación de la chalcona y adición de Michael de triazol a la chalcona) muestran buenas métricas verdes .
Citotoxicidad y Propiedades Anticancerígenas
Los derivados de este compuesto han demostrado eficiencia citotóxica in vitro, con valores de IC50 que van desde 0.426 a 4.943 μM. Algunos derivados exhiben una excelente actividad citotóxica en comparación con los fármacos de referencia estándar .
Materiales Fluorescentes y Fotoluminiscentes
Los compuestos de 1,3,5-triarilpirazoli, incluidos los derivados de este compuesto, poseen excelentes propiedades de fluorescencia. Estos materiales encuentran aplicaciones en dispositivos fotoluminiscentes, óptica no lineal orgánica y materiales fotorrefractivos .
Actividad Antioxidante y Antimicrobiana
Se ha informado una síntesis en una sola etapa de tetrasustituido imidazol, relacionado con este compuesto. El imidazol sintetizado exhibe actividad antioxidante y eficacia antimicrobiana .
Sustratos Heteroarenos y Protodesboronación
Este compuesto y los heteroarenos relacionados se han estudiado como sustratos elegibles para reacciones de protodesboronación, proporcionando productos valiosos .
Diseño de Compuestos Bioactivos y Estabilidad
Las unidades heteroarenicas que contienen nitrógeno, como la porción de triazol en este compuesto, son importantes debido a su estabilidad y capacidad para unirse a "estructuras privilegiadas". Los derivados de triazol son conocidos por sus efectos biológicos, lo que los hace valiosos en el diseño de fármacos .
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-4-12(18)8-14(16)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYKXFUSRODLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}cyclohex-2-en-1-one](/img/structure/B2452412.png)

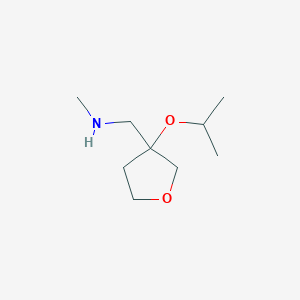

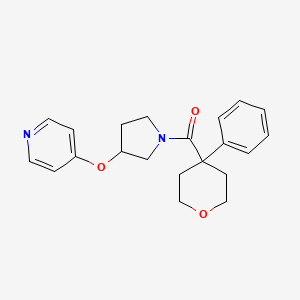

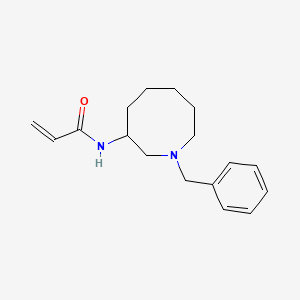
![TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(3-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE](/img/structure/B2452421.png)
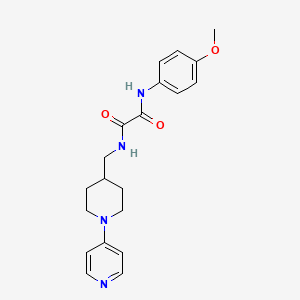
![2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one](/img/structure/B2452427.png)

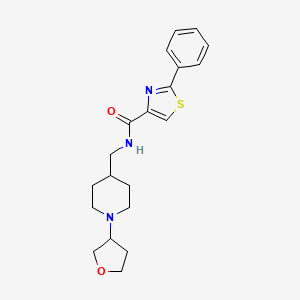

![ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperazine-1-carboxylate](/img/structure/B2452432.png)
